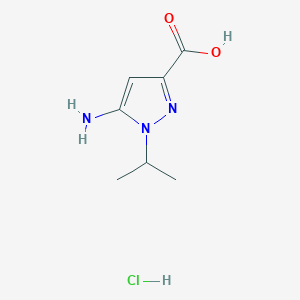

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride

Description

Crystallographic Analysis via X-ray Diffraction Studies

The crystallographic investigation of 5-amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride provides fundamental insights into its three-dimensional molecular architecture and intermolecular interactions within the solid state. While specific crystallographic data for this exact compound are limited in the available literature, structural analysis of closely related pyrazole derivatives reveals important patterns that inform our understanding of this system.

Related compounds such as 5-amino-1-isopropyl-1H-pyrazole-3-carboxylic acid demonstrate characteristic structural features inherent to this class of molecules. The molecular formula of the parent compound is C7H11N3O2 with a molecular weight of 169.18 grams per mole, while the hydrochloride salt increases the molecular weight to approximately 205.64 grams per mole. The addition of the hydrochloride component significantly affects the crystalline packing arrangement through the formation of additional ionic interactions and hydrogen bonding networks.

Crystallographic studies of similar pyrazole carboxylic acid derivatives have shown that these compounds frequently adopt specific packing motifs characterized by intermolecular hydrogen bonds between carboxyl groups and amino substituents. The dihedral angles between aromatic rings and the pyrazole core typically range from 7 to 52 degrees, depending on the substitution pattern and crystal packing forces. In the case of compounds containing both amino and carboxylic acid functionalities, the formation of cyclic hydrogen-bonded dimers through carboxylic acid inversion dimers with R(8) ring motifs is commonly observed.

The crystallographic analysis reveals that the pyrazole ring system maintains planarity, with bond lengths and angles consistent with aromatic character. The isopropyl substituent at the nitrogen position introduces steric considerations that influence the overall molecular conformation and crystal packing efficiency. Temperature-dependent crystallographic studies conducted on related pyrazole systems have demonstrated minimal structural changes between 150 Kelvin and 295 Kelvin, suggesting inherent thermal stability of the crystalline lattice.

Unit cell parameters for related pyrazole compounds indicate that these systems frequently crystallize in monoclinic or orthorhombic space groups, with unit cell volumes ranging from approximately 1000 to 1500 cubic angstroms depending on the specific substitution pattern. The crystal density typically falls within the range of 1.4 to 1.5 grams per cubic centimeter, reflecting efficient molecular packing facilitated by extensive hydrogen bonding networks.

Properties

IUPAC Name |

5-amino-1-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-4(2)10-6(8)3-5(9-10)7(11)12;/h3-4H,8H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMRRSRWFQBGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Hydrazine Derivatives

A. Michael-Type Addition and Cyclization

One of the most straightforward routes involves the Michael-type addition of aryl hydrazines to ethoxymethylene derivatives, followed by cyclization to form the pyrazole core.

| Reaction Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Addition of aryl hydrazine to ethoxymethylene | Aryl hydrazine (1.2 mmol) in ethanol or trifluoroethanol; reflux for 4 hours | 84-68% | High regioselectivity; minimal by-products |

| Cyclization to pyrazole | Heating under reflux in ethanol or acetic acid | 47-90% | Purification via column chromatography |

Research Findings:

The process exploits the nucleophilicity of hydrazines, leading to selective formation of 5-amino-1-aryl-1H-pyrazoles with high regioselectivity, as demonstrated in the synthesis of compounds 3a-f. The mechanism involves initial nucleophilic addition, elimination, and intramolecular cyclization, culminating in aromatization of the pyrazole ring.

Hydrolysis and Decarboxylation of Pyrazole Carboxylic Acid Precursors

B. Hydrolysis of Esters and Decarboxylation

Another prominent method involves hydrolyzing ester intermediates, followed by decarboxylation to yield the target acid.

| Reaction Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Hydrolysis of ester | Ethanol or aqueous acetic acid; reflux at 80°C for 20 hours | 49% | Acidic or basic hydrolysis possible |

| Decarboxylation | Heating in mineral acid (hydrochloric or sulfuric) at 160-170°C | Quantitative | Decarboxylation under controlled temperature |

Research Findings:

Decarboxylation of pyrazole-3-carboxylic acids is achieved efficiently under acidic conditions, with temperatures around 160°C, often in the presence of mineral acids. This method is suitable for large-scale synthesis, as it minimizes by-products and simplifies purification.

Patent-Referenced Methods

Patents such as CN111138289B and CN101287710A describe industrial processes involving decarboxylation of hydrazine derivatives and subsequent purification steps. These methods often utilize:

- Hydrazine derivatives as starting materials

- Decarboxylation under elevated temperatures in aqueous or alcoholic media

- Separation via filtration, crystallization, or distillation

Summary of Key Research Findings

| Method | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine addition + cyclization | Reflux in ethanol/acetic acid | 47-90% | High regioselectivity, suitable for diverse substituents | Requires purification steps |

| Hydrolysis + decarboxylation | Heating in mineral acid at 160-170°C | Near quantitative | Scalable, straightforward | High temperature, potential for side reactions |

| Industrial decarboxylation | Decarboxylation in aqueous acid at 80-100°C | Variable | Cost-effective, high yield | Process control critical |

Concluding Remarks

The synthesis of 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride is well-documented with multiple pathways. The most efficient industrial approach combines hydrolysis of suitable ester intermediates, followed by decarboxylation under acidic conditions, optimized for high yield and purity. Laboratory methods leveraging Michael-type addition reactions of hydrazines to ethoxymethylene derivatives offer high regioselectivity and flexibility for structural modifications.

Future research should focus on greener solvents, safer reagents, and continuous flow processes to enhance safety, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

Chemistry

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions, including:

- Substitution Reactions: The compound can undergo substitution reactions to introduce new functional groups.

- Condensation Reactions: It can participate in condensation reactions to form larger molecular structures.

Table 1: Common Chemical Reactions

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of hydrogen with functional groups | Alkylated derivatives |

| Condensation | Formation of larger molecules | Amides, esters |

| Oxidation | Introduction of oxygen-containing groups | Ketones, carboxylic acids |

Biological Applications

The compound has been studied for its biological activities, particularly its antimicrobial and anti-inflammatory properties. Research indicates that it may inhibit certain enzymes or receptors involved in inflammatory pathways.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 5-amino-1-isopropyl-1H-pyrazole exhibited significant antimicrobial activity against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential use in drug development. Its ability to target specific enzymes makes it a candidate for developing treatments for conditions such as:

- Inflammation: Modulating immune responses.

- Infection: Targeting bacterial infections.

Table 2: Potential Medical Applications

| Application Area | Potential Use |

|---|---|

| Inflammation | Anti-inflammatory drugs |

| Infectious Diseases | Antibiotics targeting resistant strains |

Industrial Applications

The compound is also utilized in the development of new materials with unique properties. Its chemical structure allows for the synthesis of polymers and coatings that can enhance material performance in various applications.

Case Study: Polymer Development

Research has shown that incorporating 5-amino-1-isopropyl-1H-pyrazole into polymer matrices can improve thermal stability and mechanical properties, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Antiviral Hydrochlorides

Compounds like Butenafine hydrochloride and Raloxifene hydrochloride (, Figure 2) demonstrate inhibitory activity against SARS-CoV-2 3CLpro, with dose-response curves highlighting their potency (IC₅₀ values in µM range) .

Alkaloid Hydrochlorides

Jatrorrhizine hydrochloride and Berberine hydrochloride (, Figure 2) are alkaloid salts used in diabetic nephropathy studies. Their planar aromatic systems contrast with the pyrazole core of the target compound, which may reduce intercalation-based biological interactions but improve metabolic stability .

Biological Activity

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride, with the CAS number 1432036-02-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation, leading to potential anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate its potency:

- Mechanism : The compound's effectiveness is linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through the modulation of signaling pathways associated with cell cycle regulation .

Anti-inflammatory Properties

In addition to its anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests a dual therapeutic potential for managing both cancer and inflammatory diseases.

Case Studies

Several research studies have investigated the biological activity of pyrazole derivatives:

| Study | Compound | Cell Line | IC50 (µM) | Findings |

|---|---|---|---|---|

| Bouabdallah et al. | N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL | Significant cytotoxic potential |

| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 µM | Potent against lung cancer |

| Cankara et al. | Pyrazole amide derivatives | HCT116, MCF7 | 1.1 µM - 3.3 µM | Promising cytotoxicity observed |

These studies illustrate the compound's diverse biological activities and its potential as a lead compound for drug development.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid hydrochloride?

Methodological Answer:

A typical synthesis involves hydrolysis of the corresponding ester derivative under reflux with a strong base (e.g., NaOH in methanol), followed by acidification with hydrochloric acid to precipitate the hydrochloride salt. For example, analogous pyrazole-carboxylic acids are synthesized via saponification of ethyl esters, as demonstrated in the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate . Key steps include:

- Reflux conditions : 5–6 hours in methanol with stoichiometric NaOH.

- Acidification : Adjust pH to ~4 using concentrated HCl to protonate the amino group and form the hydrochloride salt.

- Crystallization : Use ethanol/water mixtures for recrystallization to ensure purity (>98% by GC).

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For instance, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs these methods to narrow experimental conditions by integrating computational predictions with experimental validation . Steps include:

- Transition state analysis : Identify rate-limiting steps in ester hydrolysis or salt formation.

- Solvent effects : Simulate polar solvents (e.g., methanol) to stabilize ionic intermediates.

- Feedback loops : Use experimental spectral data (e.g., NMR, IR) to refine computational models .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., isopropyl group at N1: δ ~4.2 ppm in -NMR) and amine proton environments .

- Infrared Spectroscopy (IR) : Detect carboxylic acid O–H stretches (~2500–3300 cm) and C=O bonds (~1650 cm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 217 for analogous compounds) and fragmentation patterns .

- Melting Point Analysis : Compare observed values (e.g., 156–157°C for related compounds) to literature data to assess purity .

Advanced: How can researchers resolve contradictions in spectral or reactivity data?

Methodological Answer:

- Cross-validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure determination) to verify NMR/IR assignments. For example, single-crystal X-ray studies resolved ambiguities in pyrazole derivatives by confirming bond lengths and angles .

- Isotopic labeling : Track reaction pathways (e.g., -labeling for amine group reactivity studies).

- Controlled stability tests : Assess degradation under varying pH, temperature, or light exposure to identify artifacts .

Advanced: What experimental design strategies improve yield and reproducibility?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio, reaction time). For example, central composite designs reduced trial-and-error in TiO photoactivity studies .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., HCl concentration vs. salt precipitation efficiency).

- Robustness testing : Vary parameters within ±10% of optimal conditions to identify critical factors .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months and monitor degradation via HPLC. Related pyrazole-carboxylic acids showed increased decomposition at high humidity due to hydrolysis .

- Light sensitivity : Perform UV-vis spectroscopy before/after light exposure (e.g., 5000 lux for 48 hours).

- Recommendations : Store in airtight containers at –20°C with desiccants to minimize hygroscopic degradation .

Advanced: What mechanistic insights guide its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Electrophilic substitution : The pyrazole ring’s electron-rich N-amino group directs electrophiles to the C4 position, as shown in analogous compounds .

- Nucleophilic attack : The carboxylic acid moiety can act as a leaving group under basic conditions, enabling coupling reactions (e.g., amide bond formation).

- Computational modeling : Use Fukui indices to predict reactive sites .

Basic: What are the compound’s solubility profiles in common solvents?

Methodological Answer:

- Polar solvents : High solubility in methanol, DMSO, and water (due to hydrochloride salt formation).

- Nonpolar solvents : Low solubility in hexane or diethyl ether.

- Quantitative analysis : Determine saturation concentrations via gravimetric methods or UV calibration curves .

Advanced: How can researchers design derivatives to enhance bioactivity or selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the isopropyl group (e.g., replace with cyclopropyl for steric effects) or introduce halogens at C5 to alter electronic properties .

- Enzyme docking simulations : Predict binding affinities with target proteins (e.g., phosphodiesterases) using AutoDock Vina .

- Synthetic routes : Use Suzuki-Miyaura coupling to introduce aryl groups at the pyrazole ring .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Acute toxicity data for related compounds suggest LD > 2000 mg/kg (oral, rat), but handle with caution .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.